

Technical Application Note: Synthesis and Utilization of 3-(4-Butylphenyl)pentan-3-ol

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Compound of Interest

Compound Name: 3-(4-Butylphenyl)pentan-3-ol

Cat. No.: B7994546

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Executive Summary

3-(4-Butylphenyl)pentan-3-ol (CAS: 1443306-23-7) is a tertiary alcohol intermediate characterized by a significant lipophilic domain (4-butylphenyl) balanced by a sterically hindered hydroxyl center. In pharmaceutical development, this scaffold serves as a critical building block for modulating LogP (partition coefficient) and enhancing membrane permeability in drug candidates.

Its structural motif—a central quaternary carbon linked to two ethyl groups and a para-substituted aromatic ring—is structurally homologous to precursors used in the synthesis of Selective Estrogen Receptor Modulators (SERMs) and Muscarinic Agonists (e.g., AC-42 analogs). This guide details the optimized synthesis, quality control, and downstream derivatization protocols for this intermediate.

Chemical Identity & Properties

Property	Specification
IUPAC Name	3-(4-butylphenyl)pentan-3-ol
Common Name	4-Butyl- -diethylbenzyl alcohol
CAS Number	1443306-23-7
Molecular Formula	C H O
Molecular Weight	220.35 g/mol
Predicted LogP	~4.6 (High Lipophilicity)
Physical State	Viscous Colorless Oil / Low-melting Solid
Solubility	Soluble in DCM, THF, Et O; Insoluble in Water

Synthesis Protocol: Grignard Addition

This protocol utilizes a Grignard addition of (4-butylphenyl)magnesium bromide to 3-pentanone. The steric bulk of the diethyl ketone requires strict temperature control to prevent enolization side reactions.

Reaction Scheme Visualization

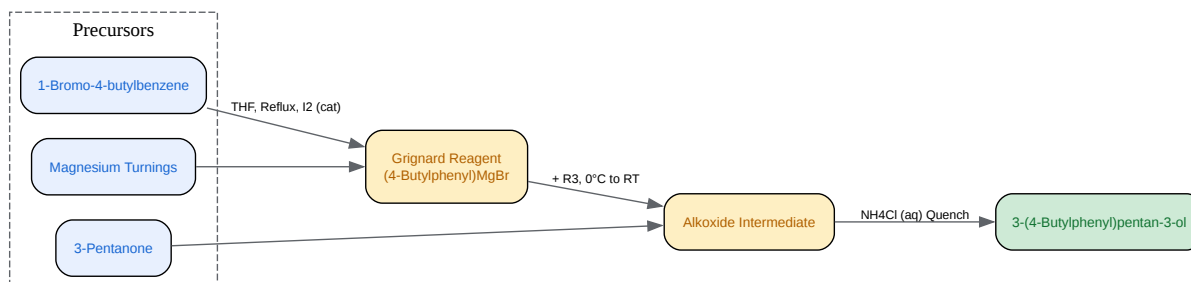


Figure 1: Grignard Synthesis Pathway for 3-(4-Butylphenyl)pentan-3-ol

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Figure 1: Grignard Synthesis Pathway for **3-(4-Butylphenyl)pentan-3-ol**. The reaction proceeds via the formation of an organomagnesium intermediate followed by nucleophilic attack on the ketone.

Materials & Reagents[3][4][5]

- 1-Bromo-4-butylbenzene (Starting Material): >98% purity.
- Magnesium Turnings: Freshly activated (iodine crystal or mechanical activation).
- 3-Pentanone (Diethyl Ketone): Dried over 3Å molecular sieves.
- Solvent: Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (EtO).
- Quench: Saturated Ammonium Chloride (NH₄Cl).

Step-by-Step Procedure

Step 1: Grignard Reagent Formation

- Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a reflux condenser, addition funnel, and nitrogen inlet.
- Activation: Add Magnesium turnings (1.2 eq) and a single crystal of Iodine. Heat gently with a heat gun until iodine vaporizes to activate the Mg surface.
- Initiation: Add 10% of the 1-Bromo-4-butylbenzene (1.0 eq total) solution in anhydrous THF. Wait for exotherm (turbidity/bubbling).
- Addition: Dropwise add the remaining bromide solution to maintain a gentle reflux.
- Completion: Reflux for 1 hour after addition is complete. Solution should be dark grey/brown.

Step 2: Nucleophilic Addition

- Cooling: Cool the Grignard solution to 0°C using an ice/salt bath.
- Ketone Addition: Dilute 3-Pentanone (1.1 eq) in anhydrous THF. Add dropwise over 45 minutes. Crucial: Maintain internal temperature <10°C to minimize reduction or enolization byproducts.
- Equilibration: Allow the mixture to warm to room temperature and stir for 4 hours.

Step 3: Workup & Purification

- Quench: Cool to 0°C. Slowly add saturated NH
Cl. Caution: Exothermic.
- Extraction: Extract aqueous layer 3x with Ethyl Acetate.
- Drying: Wash combined organics with Brine, dry over Na

SO

, and concentrate in vacuo.

- Purification: The crude oil is often sufficiently pure (>90%). For pharma-grade (>98%), purify via Flash Column Chromatography (SiO

, Hexanes:Ethyl Acetate 95:5).

Downstream Pharmaceutical Applications

The **3-(4-butylphenyl)pentan-3-ol** scaffold is rarely the final API; it is a divergent intermediate.

Dehydration to Tri-substituted Alkenes (SERM Analogs)

Acid-catalyzed dehydration yields 3-(4-butylphenyl)-2-pentene derivatives. These stilbene-like structures are pharmacophores in Selective Estrogen Receptor Modulators (SERMs).

- Reagent: p-Toluenesulfonic acid (pTsOH) in Toluene (Reflux with Dean-Stark).
- Mechanism: E1 elimination. The 4-butylphenyl group stabilizes the carbocation intermediate.

Ritter Reaction (Amide Synthesis)

Reaction with nitriles in strong acid converts the tertiary alcohol into a tertiary amide, useful for generating lipophilic protease inhibitors.

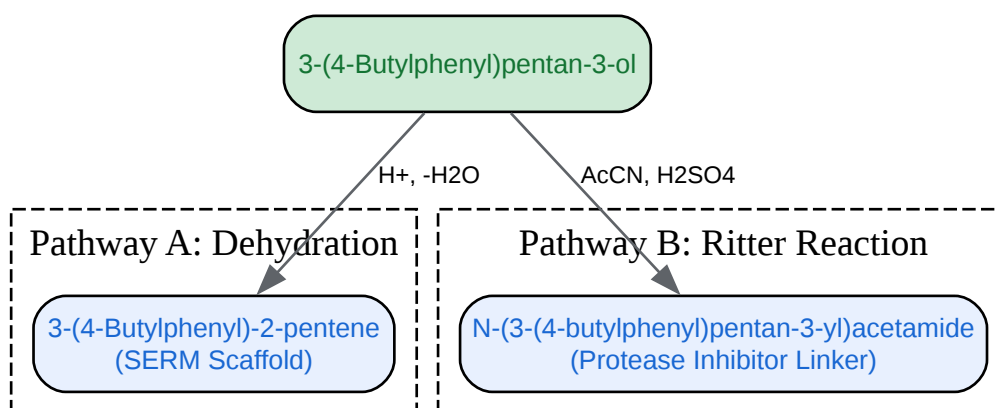


Figure 2: Divergent Synthesis Pathways

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Figure 2: Divergent Synthesis Pathways showing the conversion of the alcohol to alkenes or amides.^{[1][2][3]}

Quality Control & Analytic Specifications

To ensure suitability for pharmaceutical use, the following QC parameters must be met.

Test	Method	Acceptance Criteria
Identification	¹ H-NMR (CDCl ₃)	0.8 (t, 6H), 1.8 (q, 4H), 2.6 (t, 2H), 7.1-7.3 (m, 4H)
Purity	HPLC (C18, ACN:H ₂ O)	98.0% Area
Water Content	Karl Fischer	0.5% w/w
Residual Solvents	GC-Headspace	THF < 720 ppm, Ethyl Acetate < 5000 ppm

NMR Interpretation: The diagnostic signal is the triplet at ~0.8 ppm (methyls of the ethyl groups) and the quartet at ~1.8 ppm (methylene of the ethyl groups), confirming the integration of the pentan-3-ol backbone. The aromatic region will show a characteristic AA'BB' system for the para-substituted benzene.

Safety & Handling

- Hazard Classification: Irritant (Skin/Eye).
- Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. Hygroscopic.
- PPE: Nitrile gloves, safety goggles, and lab coat required. Handle in a fume hood.

References

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